molecular formula C14H20FNO B3847044 1-[4-(2-fluorophenoxy)butyl]pyrrolidine

1-[4-(2-fluorophenoxy)butyl]pyrrolidine

Cat. No.: B3847044
M. Wt: 237.31 g/mol
InChI Key: AWXQKFVBRBRYLZ-UHFFFAOYSA-N
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Description

1-[4-(2-fluorophenoxy)butyl]pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a butyl chain, which is further connected to a fluorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-fluorophenoxy)butyl]pyrrolidine typically involves the reaction of 2-fluorophenol with 1,4-dibromobutane to form 4-(2-fluorophenoxy)butane. This intermediate is then reacted with pyrrolidine under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-fluorophenoxy)butyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(2-fluorophenoxy)butyl]pyrrolidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of biological pathways and enzyme interactions.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(2-fluorophenoxy)butyl]pyrrolidine involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to desired biological effects. The pyrrolidine ring contributes to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-fluorophenoxy)butyl]pyrrolidine
  • 1-[4-(2-chlorophenoxy)butyl]pyrrolidine
  • 1-[4-(2-bromophenoxy)butyl]pyrrolidine

Uniqueness

1-[4-(2-fluorophenoxy)butyl]pyrrolidine is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making them more effective in certain applications compared to their chlorine or bromine analogs.

Properties

IUPAC Name

1-[4-(2-fluorophenoxy)butyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20FNO/c15-13-7-1-2-8-14(13)17-12-6-5-11-16-9-3-4-10-16/h1-2,7-8H,3-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWXQKFVBRBRYLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCOC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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